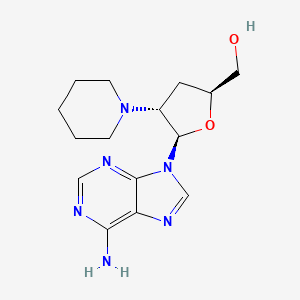

Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Piperidino-2’,3’-dideoxyadenosine typically involves the following steps:

Starting Material: The synthesis begins with adenosine.

Protection of Functional Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups.

Formation of 2’,3’-Dideoxyadenosine: The protected adenosine undergoes a deoxygenation reaction to form 2’,3’-dideoxyadenosine.

Introduction of Piperidine Ring: The 2’-position is then functionalized with a piperidine ring through nucleophilic substitution.

Deprotection: The protecting groups are removed to yield the final product, 2’-Piperidino-2’,3’-dideoxyadenosine.

Industrial Production Methods

Industrial production of 2’-Piperidino-2’,3’-dideoxyadenosine follows similar synthetic routes but is optimized for large-scale production. This involves:

Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield and purity.

Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2’-Piperidino-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine ring or the adenine base.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation Products: Oxidized derivatives of the piperidine ring or adenine base.

Reduction Products: Reduced forms of the compound with altered functional groups.

Substitution Products: Substituted derivatives with new functional groups attached to the piperidine ring or adenine base.

Scientific Research Applications

2’-Piperidino-2’,3’-dideoxyadenosine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme interactions.

Medicine: Investigated for its antiviral and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 2’-Piperidino-2’,3’-dideoxyadenosine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring enhances its binding affinity and specificity, leading to modulation of biological pathways. This compound can inhibit viral replication by interfering with nucleic acid synthesis and can induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2’,3’-Dideoxyadenosine: Lacks the piperidine ring and has different biological activity.

2’-Fluoro-2’,3’-dideoxyadenosine: Contains a fluorine atom instead of a piperidine ring.

2’-Amino-2’,3’-dideoxyadenosine: Has an amino group at the 2’-position.

Uniqueness

2’-Piperidino-2’,3’-dideoxyadenosine is unique due to the presence of the piperidine ring, which enhances its chemical stability and biological activity. This structural modification allows for improved interactions with molecular targets, making it a valuable compound in drug design and development.

Biological Activity

Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)-, also known as NSC 17938, is a modified nucleoside derivative that has garnered attention for its potential biological activities, particularly in the context of purinergic signaling. This compound has been studied for its interactions with adenosine receptors, which play crucial roles in various physiological processes, including inflammation, neuroprotection, and cancer therapy.

- Molecular Formula : C13H18N4O3

- Molecular Weight : 278.31 g/mol

- IUPAC Name : 2-amino-9-(2-hydroxy-3-(1-piperidinyl)propyl)purin-6(9H)-one

Adenosine receptors (ARs) include A1, A2A, A2B, and A3 subtypes, each mediating distinct physiological effects through G-protein coupled mechanisms. The compound under discussion primarily interacts with:

- A1 Receptors : Involved in cardioprotection and inhibition of neurotransmitter release.

- A2A Receptors : Plays a role in neuroprotection and anti-inflammatory responses.

The binding affinity and selectivity of adenosine derivatives can be influenced by structural modifications, such as the addition of piperidine groups which enhance receptor interaction.

Anticancer Properties

Recent studies have indicated that adenosine derivatives can modulate tumor microenvironments by affecting immune cell infiltration and activity. For instance:

- In vitro studies demonstrated that Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)- can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through A3 receptor activation .

Neuroprotective Effects

Research has shown that this compound may have neuroprotective properties:

- Animal models have suggested that it can reduce neuronal damage in ischemic conditions by activating A2A receptors, which helps in modulating inflammatory responses and promoting neuronal survival .

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory effects:

- It has been observed to reduce the production of pro-inflammatory cytokines in activated macrophages, potentially through A3 receptor pathways .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on neuroprotection (2020) | Demonstrated reduced neuronal death in ischemic models using this compound | Potential therapeutic application in stroke treatment |

| Cancer cell line study (2021) | Showed inhibition of proliferation in breast cancer cells | Suggests a role in cancer therapy as an adjunct treatment |

| Inflammatory response assay (2019) | Reduced TNF-alpha production in macrophages | Supports its use as an anti-inflammatory agent |

Properties

CAS No. |

134934-51-3 |

|---|---|

Molecular Formula |

C15H22N6O2 |

Molecular Weight |

318.37 g/mol |

IUPAC Name |

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-piperidin-1-yloxolan-2-yl]methanol |

InChI |

InChI=1S/C15H22N6O2/c16-13-12-14(18-8-17-13)21(9-19-12)15-11(6-10(7-22)23-15)20-4-2-1-3-5-20/h8-11,15,22H,1-7H2,(H2,16,17,18)/t10-,11+,15+/m0/s1 |

InChI Key |

GZHKLXHXQJAJBT-FIXISWKDSA-N |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO |

Canonical SMILES |

C1CCN(CC1)C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.